Home > Products > Screening Compounds P172 > N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide
N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide - 1234870-07-5

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3027967
CAS Number: 1234870-07-5
Molecular Formula: C11H10BrN3O
Molecular Weight: 280.125
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide] []

    Compound Description: SR147778 is a potent and selective antagonist of the Cannabinoid CB1 receptor. It exhibits nanomolar affinity for both rat brain and human CB1 receptors. Notably, SR147778 is orally active and effectively blocks the pharmacological effects of cannabinoid agonists in animal models. []

2. N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) [, , , , , ]

    Compound Description: SR141716 is a well-known, potent, and selective antagonist of the Cannabinoid CB1 receptor. Extensive structure-activity relationship (SAR) studies have been conducted on this molecule, exploring modifications to various regions, including the aminopiperidine moiety. [, , , , , ]

3. 4-[2-Ethoxy-5-(4-Methyl-1-Piperazinesulphonyl)Benzamido]-3-Isobutyl-1-Methyl-1H-Pyrazole-5-Carboxamide []

    Compound Description: This compound serves as a key precursor in the synthesis of Isobutyl Sildenafil. []

4. N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) []

    Compound Description: MK-5596 acts as a novel Cannabinoid CB1 receptor inverse agonist developed for obesity treatment. Structure-activity relationship (SAR) studies starting from MK-5596 led to compounds with reduced hERG inhibition. MK-5596 exhibited efficacy in reducing body weight and food intake in a diet-induced obesity (DIO) rat model via a CB1 receptor-mediated mechanism. []

5. 5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR) []

    Compound Description: VCHSR is an analog of SR141716A, lacking the hydrogen bonding potential at the C3 position of the pyrazole ring. It was used in a "mutant thermodynamic cycle" study to investigate the interaction of SR141716A with the lysine residue (K3.28) of the CB1 receptor. The study showed that VCHSR acts as a neutral antagonist at the CB1 receptor. []

6. 5-(5-alkynyl-2-thienyl)pyrazole derivatives []

    Compound Description: This series of compounds was designed as bioisosteric replacements for the pyrazole 5-aryl substituent in SR141716A. They exhibit potent CB1 receptor antagonist activity with good selectivity over CB2. Some of these compounds, like compound 18, demonstrated significant weight reduction in a diet-induced obese mouse model. []

7. 4-Acetyl-5-methyl-N-phenyl-1-(p-tolyl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound is a key building block used to synthesize new bipyrazolyl and pyrazolopyridazine derivatives, some of which showed weak to moderate antibacterial activity. []

8. 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528) []

    Compound Description: JHU75528 is a high-affinity CB1 receptor ligand with lower lipophilicity than Rimonabant and AM281. It was radiolabeled with carbon-11 ([11C]JHU75528) and evaluated as a potential positron emission tomography (PET) radioligand for imaging CB1 receptors in the brain. []

9. 1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575) []

    Compound Description: JHU75575, similar to JHU75528, is a high-affinity CB1 receptor ligand designed as a potential PET radioligand. It was radiolabeled with carbon-11 ([11C]JHU75575) for PET imaging studies. []

10. 1-methyl-1H-pyrazole-5-carboxamide derivatives []

    Compound Description: These derivatives were designed and synthesized as potential anti-prostate cancer agents. Some derivatives, such as compound H24, displayed the ability to block prostate-specific antigen (PSA) expression and showed potent antiproliferative activity against LNCaP and PC-3 cell lines. []

11. 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501) []

    Compound Description: FN-1501 acts as a dual inhibitor of FLT3 and CDK kinases, demonstrating potential against Acute Myelocytic Leukemia (AML). It shows potent inhibition of FLT3, CDK2, CDK4, and CDK6, leading to antiproliferative activity against MV4-11 cells. FN-1501 also exhibited a favorable safety profile in acute toxicity studies compared to AT7519. []

12. N-[2-[(3-Chlorophenyl)amino]phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (SCU2028) []

    Compound Description: SCU2028 exhibits promising in vivo antifungal activity against Rhizoctonia solani. It shows good control efficacy in field trials and demonstrated significantly higher in vitro inhibitory activity than bixafen. Molecular docking studies suggest that SCU2028 targets succinate dehydrogenase (SDH) in fungi. []

13. 1-(2,4-dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound is a peripherally restricted cannabinoid CB1 receptor antagonist with significant weight-loss efficacy in diet-induced obese mice. It has a desirable tPSA value above the threshold considered for low blood-brain barrier (BBB) permeability. The compound shows a clean off-target profile and is under development for treating obesity and metabolic syndrome. []

14. 3-(difluoromethyl)-1-methyl-N-(4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanoacridin-9-yl)-1H-pyrazole-4-carboxamide monohydrate []

    Compound Description: This specific compound's biological activity is not explicitly mentioned in the provided abstract, but its crystal structure has been determined. []

15. 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide []

    Compound Description: The provided abstract details the crystal structure determination for this compound, without mentioning specific biological activity. []

16. 1-(2,4-dichlorobenzyl)-5-methyl-N-(thiophene-2-sulfonyl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound has been characterized by X-ray crystallography and Hirshfeld surface analysis, but its biological activity remains unexplored in the abstract provided. []

17. N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide []

    Compound Description: The abstract focuses on the crystal structure determination of this compound, with no mention of specific biological activity. []

18. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide []

19. 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide (SR144528) []

    Compound Description: SR144528 is a potent and selective CB2 receptor antagonist. Studies focusing on SR144528 revealed that its amide group and aromatic stacking interactions with the CB2 receptor are essential for its affinity and efficacy. []

20. Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ2O,O′)bis(1-methyl-1H-pyrazole)platinum(II) []

    Compound Description: This platinum(II) complex incorporates a derivative of 3-hydroxycyclobutane-1,1-dicarboxylic acid and N-methylpyrazole as ligands. It has demonstrated antiproliferative activity against HCT116, MCF7, A549, and WI38 cell lines. []

21. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides []

    Compound Description: This series of compounds exhibits moderate to excellent activity against seven phytopathogenic fungi in in vitro mycelia growth inhibition assays. Notably, compound 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) shows higher antifungal activity than boscalid. []

22. 5-(4-(2-[18F]fluoroethoxy)phenyl)-1-(2,4-dichlorophenyl)-4-cyano-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide ([18F]JHU88868) []

    Compound Description: [18F]JHU88868 is a novel PET radioligand designed for imaging cannabinoid type 1 receptors (CB1). It is an analog of [11C]JHU75528 ([11C]OMAR) but with a longer half-life due to the fluorine-18 radioisotope. This compound shows high binding affinity for CB1 receptors (Ki = 16, 17 nM) and moderate lipophilicity. []

23. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) []

    Compound Description: 3,5-AB-CHMFUPPYCA is a 'research chemical' that was initially misidentified as a synthetic cannabinoid. The pyrazole core in 3,5-AB-CHMFUPPYCA suggests a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids. This discovery emphasizes the potential for mislabeling of research chemicals. []

24. N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA) []

    Compound Description: 5,3-AB-CHMFUPPYCA is a regioisomer of 3,5-AB-CHMFUPPYCA, synthesized to differentiate between the two potential isomers of the misidentified 'research chemical'. While its pharmacological activities remain unexplored, its synthesis and characterization provide essential information for accurately identifying and studying similar compounds. []

25. N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide []

    Compound Description: This compound, identified as a by-product during the synthesis of 3,5-AB-CHMFUPPYCA, further underscores the need for meticulous characterization in synthetic chemistry. Its unintended formation highlights the potential for unexpected by-products in chemical reactions. []

26. 1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide []

    Compound Description: This compound was investigated as a potential peripherally restricted cannabinoid CB1 receptor inverse agonist for obesity and metabolic syndrome treatment. It was designed to overcome the limitations of existing obesity drugs and the adverse psychiatric effects associated with centrally acting CB1 antagonists. []

Overview

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of pyrazole derivatives. It features a bromophenyl group attached to a pyrazole ring, along with a carboxamide functional group. This compound is of interest in various fields, including medicinal chemistry and material science, due to its unique structural properties and potential biological activities.

Source

The compound can be sourced from chemical suppliers and is often utilized in research settings. It is cataloged under the CAS number 1234870-07-5, which facilitates its identification in chemical databases and literature.

Classification

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is classified as a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound falls under the broader category of heterocyclic organic compounds, which are significant in pharmaceutical applications due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves several key steps:

  1. Formation of the Pyrazole Ring: The initial step involves the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
  2. Bromination: The bromination of the phenyl group can be achieved through electrophilic aromatic substitution, where bromine reacts with the phenyl ring.
  3. Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the bromophenyl-pyrazole intermediate with an appropriate amine under suitable conditions, such as heating or using a coupling agent.

Technical Details

In industrial settings, continuous flow reactors may be employed to scale up production while maintaining consistent quality and yield. Automated synthesis techniques, including column chromatography for purification, enhance production efficiency.

Molecular Structure Analysis

Structure

The molecular formula of N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide is C11H10BrN3O. The structure consists of:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • A bromophenyl substituent at position 3.
  • A carboxamide group at position 3 of the pyrazole ring.

Data

  • Molecular Weight: 276.12 g/mol
  • InChI: InChI=1S/C11H10BrN3O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16).
Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions:

  1. Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions, leading to new substituted derivatives.
  2. Oxidation and Reduction: The compound can undergo oxidation and reduction reactions that modify its functional groups.
  3. Coupling Reactions: The pyrazole ring can participate in coupling reactions like Suzuki-Miyaura coupling to form complex molecular architectures.

Technical Details

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. These reactions can modify the compound's structure for further applications in drug development or material science.

Mechanism of Action

The mechanism of action for N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the bromophenyl group enhances its binding affinity to these targets, while the pyrazole ring participates in non-covalent interactions like hydrogen bonding and π-π stacking. These interactions modulate target protein activity, potentially leading to desired biological effects such as anti-inflammatory or anticancer activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline form.

Chemical Properties

  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dimethylformamide.

Relevant Data

The compound has been characterized using various analytical techniques including nuclear magnetic resonance spectroscopy and mass spectrometry, confirming its structure and purity.

Applications

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly targeting anti-inflammatory and anticancer pathways.
  2. Biological Research: Used as a tool compound for studying biological pathways and molecular targets, including enzyme inhibition and receptor binding.
  3. Material Science: Its unique structural properties make it suitable for developing novel materials with specific electronic or optical characteristics.
  4. Chemical Synthesis: Serves as an intermediate in synthesizing more complex molecules, facilitating new synthetic methodologies.

This compound exemplifies the versatility of pyrazole derivatives in both medicinal chemistry and materials science, highlighting its potential for future research and application development.

Properties

CAS Number

1234870-07-5

Product Name

N-(3-bromophenyl)-1-methyl-1H-pyrazole-3-carboxamide

IUPAC Name

N-(3-bromophenyl)-1-methylpyrazole-3-carboxamide

Molecular Formula

C11H10BrN3O

Molecular Weight

280.125

InChI

InChI=1S/C11H10BrN3O/c1-15-6-5-10(14-15)11(16)13-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,13,16)

InChI Key

XPJPWBPJDCXPDM-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)C(=O)NC2=CC(=CC=C2)Br

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.